tert-butyl N-[(2S)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate
Overview
Description
“tert-butyl N-[(2S)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate” is an important pharmaceutical entity and acts as a preliminary ingredient in the synthesis of drugs . It is also used in the synthesis of different benzohydrols, which are intermediates in preparations of nefopam .
Synthesis Analysis
Ketoreductases capable of performing chiral selective reduction in tert-butyl [5- (4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl {5- [ (4-cyanophenyl) (hydroxy)methyl]-2-fluorophenyl}carbamate were screened, and ES-KRED-213 and KRED-P1-H01 were the best ones for targeted biotransformation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “tert-butyl N-[(2S)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate” involve the use of ketoreductases for chiral selective reduction .Scientific Research Applications
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Enantiopure Synthesis
- Field: Organic Chemistry
- Application: Enantiopure tert-butanesulfinamide can be prepared by enantioselective oxidation of inexpensive di-tert-butyl disulfide to the thiosulfinate followed by disulfide bond cleavage by lithium amide .
- Method: The chiral ligand used together with vanadyl acetylacetonate was prepared by condensing an optically pure chiral aminoindanol with 3,5-di-tert-butyl salicylaldehyde .
- Results: This method provides a way to synthesize enantiopure tert-butanesulfinamide .
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Enantioselective Amine Synthesis
- Field: Organic Chemistry
- Application: Condensation with ketones and aldehydes yields the corresponding N-tert-butanesulfinyl aldimines and ketimines .
- Method: A nucleophile adds diastereoselectively over the imine group in an electrophilic addition with the tert-butanesulfinyl group acting as a chiral auxiliary .
- Results: On addition of hydrochloric acid, the tert-butanesulfinyl group is removed, forming the chiral primary ammonium salt or amine (from aldehyde precursor) or the chiral secondary amine (ketone precursor) .
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Synthesis of N-Heterocycles via Sulfinimines
- Field: Organic Chemistry
- Application: Tert-butanesulfinamide is used in the synthesis of N-heterocycles via sulfinimines .
- Method: This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .
- Results: This represents the structural motif of many natural products and therapeutically applicable compounds .
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Synthesis of Cetirizine
- Field: Pharmaceutical Chemistry
- Application: Tert-butanesulfinamide has been used as an auxiliary in an asymmetric synthesis of cetirizine .
- Method: The synthesis starts from p-chlorobenzaldehyde and phenylmagnesium bromide .
- Results: The synthesized cetirizine is more potent than the racemic mixture of the drug .
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Aerobic Oxidation
- Field: Organic Chemistry
- Application: Tert-butanesulfinamide can be used in aerobic oxidation .
- Method: The specific method of application in aerobic oxidation varies depending on the specific reaction .
- Results: The use of tert-butanesulfinamide in aerobic oxidation can lead to various oxidized products .
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Annulation
properties
IUPAC Name |
tert-butyl N-[(2S)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-8-11(16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHLVVSVSXNJDS-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C1=CC=C(C=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(2S)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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